molecular formula C4H6KO5 B1603024 Monopotassium malate CAS No. 4675-64-3

Monopotassium malate

Cat. No.: B1603024
CAS No.: 4675-64-3
M. Wt: 173.19 g/mol
InChI Key: VXUDZHAEAWUUPX-UHFFFAOYSA-N
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Description

Monopotassium malate, also known as potassium hydrogen malate, is a potassium salt of malic acid. It is commonly used as an acidity regulator and buffering agent in the food industry. The compound appears as a white crystalline powder with a slightly acidic taste but no odor. It is highly soluble in water and is often used in processed foods, beverages, and various industrial applications .

Biochemical Analysis

Biochemical Properties

Monopotassium malate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The interconversion of malate and oxaloacetate mediated by malate dehydrogenases requires oxidation/reduction of NAD(P)H/NAD(P)+ . Therefore, the trafficking of this compound serves to transport reducing equivalents, a process termed the 'malate shuttle’ .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of plant cells, malate functions as a redox carrier and metabolic intermediate . It can be shuttled across membranes through translocators .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression. For example, malate dehydrogenases mediate the interconversion of malate and oxaloacetate, which requires the oxidation/reduction of NAD(P)H/NAD(P)+ .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, the breakdown of malate was rapid in all soils with a half-life of approximately 1.7 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, malate is a C4 dicarboxylic acid and is involved in a number of metabolic pathways, including the tricarboxylic acid (TCA), C4-dicarboxylic acid, and glyoxylate cycles in plants and algae .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, malate can be shuttled across membranes through translocators .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monopotassium malate can be synthesized by reacting malic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution at a controlled pH of around 7 to 8 and a temperature range of 50 to 70°C. The resulting solution is then filtered, dried, and purified to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing malic acid with an equimolar amount of potassium ion in water. The pH of the solution is adjusted to no more than 6.8 to initiate crystallization. The mixture is then allowed to stand until it reaches liquid-solid equilibrium, and the resultant crystals are collected and dried .

Chemical Reactions Analysis

Types of Reactions: Monopotassium malate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Malate dehydrogenase, NAD+.

    Reduction: Malate dehydrogenase, NADH.

    Substitution: Various ions or molecules depending on the desired product.

Major Products Formed:

Scientific Research Applications

Monopotassium malate has a wide range of applications in scientific research:

Properties

CAS No.

4675-64-3

Molecular Formula

C4H6KO5

Molecular Weight

173.19 g/mol

IUPAC Name

potassium;2,4-dihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);

InChI Key

VXUDZHAEAWUUPX-UHFFFAOYSA-N

SMILES

C(C(C(=O)[O-])O)C(=O)O.[K+]

Canonical SMILES

C(C(C(=O)O)O)C(=O)O.[K]

4675-64-3

Related CAS

4675-64-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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